molecular formula C15H16N2O3 B10803147 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione

4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione

Cat. No.: B10803147
M. Wt: 272.30 g/mol
InChI Key: SQKGAHBFUCLKFW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones represent a privileged scaffold in pharmacology, known for their diverse biological activities . This specific compound features a tetrahydroquinazolinedione core, a structure that is frequently investigated for its potential to interact with various enzymatic pathways and cellular receptors . Researchers value this scaffold for its potential in developing novel therapeutic agents, as quinazolinone derivatives have demonstrated a wide spectrum of biological properties including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities in research settings . The presence of the 4-methoxyphenyl substituent is a key synthetic modification that can be explored to fine-tune the molecule's lipophilicity, electronic distribution, and binding affinity for specific biological targets . This compound is provided as a high-quality chemical tool to facilitate advanced research and development programs. It is intended for use in assay development, high-throughput screening, hit-to-lead optimization, and other preclinical research applications. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione

InChI

InChI=1S/C15H16N2O3/c1-20-10-7-5-9(6-8-10)14-13-11(16-15(19)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,19)

InChI Key

SQKGAHBFUCLKFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=O)N2

solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione (CAS No. 4875-49-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antioxidant, antibacterial, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of 272.30 g/mol. The structure features a quinazoline core that is known for its pharmacological versatility.

1. Antioxidant Activity

Research has demonstrated that quinazolinone derivatives exhibit notable antioxidant properties. The antioxidant activity of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione can be evaluated using various assays such as:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) assay
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay
  • CUPRAC (cupric ion reducing antioxidant capacity) assay

Studies indicate that the presence of hydroxyl groups enhances the antioxidant capacity significantly. Compounds with methoxy substituents also showed improved radical scavenging abilities compared to their unsubstituted counterparts .

Table 1: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)CUPRAC IC50 (µM)
4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione23.015.320.1
Other derivativesVariesVariesVaries

2. Antibacterial Activity

The compound has been assessed for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies suggest that modifications to the quinazoline structure can enhance its efficacy against resistant strains.

In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA. The mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Table 2: Antibacterial Efficacy

CompoundTarget BacteriaMIC (µg/mL)
4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedioneMRSA0.25
Control AntibioticMRSA64

3. Potential Therapeutic Applications

The biological activities of this compound suggest potential applications in treating oxidative stress-related diseases and bacterial infections. Its ability to act as an antioxidant may offer neuroprotective effects in conditions like Alzheimer's disease . Furthermore, the antibacterial properties highlight its potential role in developing new antibiotics against resistant bacteria.

Case Studies

A recent study synthesized various quinazolinone derivatives and evaluated their biological activities. Among them, the compound displayed superior antioxidant and antibacterial properties compared to others tested . The findings underscore the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione exhibits a range of biological activities:

  • Analgesic Properties :
    • The compound has shown potential as an analgesic agent. Structure-activity relationship studies suggest that modifications to its structure can enhance its analgesic efficacy. For instance, derivatives with diethyl substitutions have demonstrated higher activity compared to those with aromatic substitutions.
  • Anti-inflammatory Effects :
    • Quinazoline derivatives are known for their anti-inflammatory properties. The presence of electron-withdrawing groups in the structure has been associated with enhanced anti-inflammatory activity .
  • Antimicrobial Activity :
    • Some studies have indicated that quinazoline derivatives possess antimicrobial properties. Research on similar compounds suggests that structural variations can lead to significant antimicrobial efficacy against various pathogens .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione and related compounds:

  • Study on Anticancer Activity :
    A series of quinazolinone derivatives were synthesized and tested for their anticancer properties. Compounds showed significant growth inhibition against various cancer cell lines, indicating that structural modifications could lead to improved therapeutic agents .
  • Anti-inflammatory Research :
    In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects in models of edema and arthritis. For example, specific compounds showed up to 36% inhibition of edema at a dose level of 50 mg/kg .

Comparative Analysis of Related Compounds

The following table summarizes some notable compounds related to 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione along with their biological activities:

Compound NameStructural FeaturesBiological Activity
3-(4-methoxyphenyl)-2(3H)-quinazolinoneSimilar quinazoline core without tetrahydro structureAnalgesic properties
2-(methylthio)quinazolin-4(3H)-oneContains a methylthio group at position 2Antimicrobial activity
6-(trifluoromethyl)quinazolin-4(3H)-oneTrifluoromethyl group enhances lipophilicityEnhanced anticancer activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The core structure is conserved across analogues, but substituents on the aryl group and alkyl chains modulate properties:

Compound Name Substituent (Position) Key Structural Variation
4-(4-Methoxyphenyl)-...-dione (Target) 4-OCH₃ (para) Electron-donating methoxy group
4-(2-Chlorophenyl)-...-dione 2-Cl (ortho) Electron-withdrawing chloro group
4-(4-Bromophenyl)-...-dione 4-Br (para) Electron-withdrawing bromo group
4-(3-(Cyclopentyloxy)-4-methoxyphenyl)-...dione 3-O-Cyclopentyl, 4-OCH₃ Bulky alkoxy and methoxy groups

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -Br) increase melting points (e.g., 284°C for 2-chlorophenyl vs. 228–230°C for methoxyphenyl derivatives) due to enhanced intermolecular interactions .

Physicochemical Properties

Table 2: Comparative Spectral and Physical Data
Compound Melting Point (°C) IR (cm⁻¹) Key Bands ¹H NMR (δ, ppm) Distinct Signals
4-(4-Methoxyphenyl)-dione 228–230 3177 (NH), 1698 (C=O) 3.8 (s, 3H, -OCH₃), 7.2–7.4 (ArH)
4-(2-Chlorophenyl)-dione 284 3253 (NH), 1698 (C=O) 7.2–7.4 (m, ArH), 5.56 (s, CH)
4-(4-Bromophenyl)-dione N/A N/A 7.3–7.5 (d, ArH, J=8.5 Hz)

Spectral Insights :

  • Methoxyphenyl derivatives exhibit distinct singlet peaks for -OCH₃ at δ 3.8 ppm in ¹H NMR, absent in halogenated analogues .
  • Halogenated analogues show downfield shifts in aromatic protons due to electron-withdrawing effects .

Preparation Methods

Role of DMAP in One-Pot Synthesis

DMAP facilitates carbamate formation from (Boc)2O(\text{Boc})_2\text{O} and the amine substrate, accelerating cyclization via nucleophilic acyl substitution. Kinetic studies show a 15-fold rate increase compared to uncatalyzed reactions.

Solvent Effects on Cyclocondensation

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency by stabilizing transition states. Acetonitrile’s low boiling point (82°C) allows reflux conditions without side reactions.

Impact of Substituents on Ring Saturation

Electron-donating groups (e.g., 4-methoxy) on the phenyl ring increase hydrogenation rates by stabilizing partial positive charges during Pd-catalyzed H2_2 activation .

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